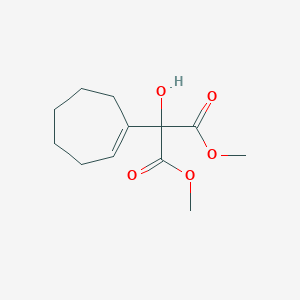
Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate is a chemical compound with the molecular formula C11H16O5 It is known for its unique structure, which includes a cycloheptene ring and a hydroxy group attached to a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate typically involves the esterification of cycloheptene-1-carboxylic acid with dimethyl malonate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohept-1-en-1-yl ketone or aldehyde derivatives.
Reduction: Formation of cyclohept-1-en-1-yl alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets and pathways. The hydroxy group and ester moieties play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it a versatile reagent in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate
- Dimethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate
- Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate
Uniqueness
Dimethyl (cyclohept-1-en-1-yl)(hydroxy)propanedioate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs
Propiedades
Número CAS |
90161-16-3 |
|---|---|
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
dimethyl 2-(cyclohepten-1-yl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C12H18O5/c1-16-10(13)12(15,11(14)17-2)9-7-5-3-4-6-8-9/h7,15H,3-6,8H2,1-2H3 |
Clave InChI |
HTBXYQPERTVCBU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CCCCCC1)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




phosphanium iodide](/img/structure/B14371387.png)
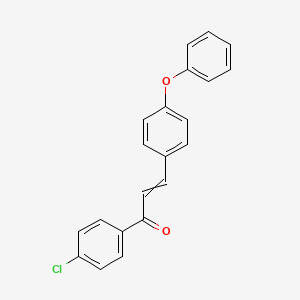
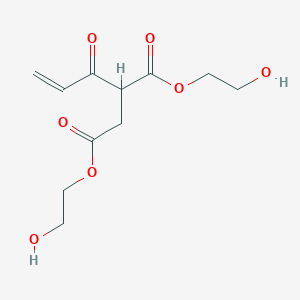
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)

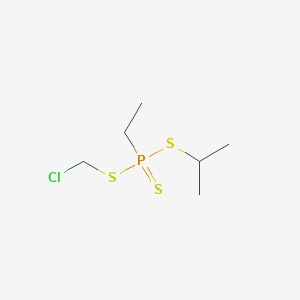
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

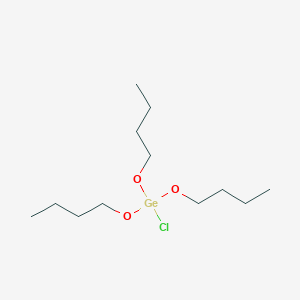
![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)
![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)

